molecular formula C13H18ClNO2 B7905677 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

Cat. No. B7905677
M. Wt: 255.74 g/mol
InChI Key: KIUPPOXBDIBOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,3,4,5-tetrahydro-1-benzoxepin-5-one, propan-2-amine, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, ethanol

Reaction
Step 1: 2,3,4,5-tetrahydro-1-benzoxepin-5-one is reacted with propan-2-amine in the presence of sodium cyanoborohydride to yield 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 3: The hydrochloride salt from step 2 is then reacted with sodium hydroxide to form the free base of 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 4: The free base from step 3 is then acetylated using acetic anhydride in the presence of acetic acid to yield 4-Acetylamino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one., Step 5: The final step involves the conversion of 4-Acetylamino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one into its hydrochloride salt form by reacting it with hydrochloric acid in ethanol.

properties

IUPAC Name

4-amino-9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-8(2)9-4-3-5-10-12(15)11(14)6-7-16-13(9)10;/h3-5,8,11H,6-7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPPOXBDIBOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1OCCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride

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